molecular formula C21H16N4OS B2732448 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide CAS No. 1207035-56-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide

货号: B2732448
CAS 编号: 1207035-56-0
分子量: 372.45
InChI 键: ZPFCOQYCERFYPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and indole moieties. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antiviral, and enzyme-modulating properties .

属性

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-20(14-24-9-8-15-4-1-2-7-19(15)24)22-17-6-3-5-16(12-17)18-13-25-10-11-27-21(25)23-18/h1-13H,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCOQYCERFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[2,1-b]thiazole moiety linked to a phenyl group and an indole unit. This unique arrangement is thought to enhance its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₅N₃OS
Molecular Weight325.39 g/mol
Melting Point221 °C
SolubilityDMSO: 5.0 mg/mL (max)

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Ovarian Cancer (OVCAR-3)
  • Colon Cancer (HCT-15)
  • Renal Cancer (CAKI-1 and UO-31)
  • Leukemia (CCRF-CEM and SR)

The mechanism of action appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation , making it a candidate for further investigation in cancer therapy .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets involved in cancer progression. Research indicates that it may inhibit key signaling pathways that promote cell survival and proliferation. For instance:

  • Apoptotic Pathways : The compound may enhance apoptosis in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at different phases, thereby preventing cancer cell division.

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical models:

  • Study on Pancreatic Cancer Cells : A series of imidazo[2,1-b]thiazole derivatives were tested against pancreatic ductal adenocarcinoma (PDAC) cells. Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating potent antiproliferative activity .
  • Broad-Spectrum Anticancer Activity : In vitro studies have shown that various derivatives exhibit broad-spectrum antiproliferative effects across multiple cancer types, with some compounds achieving submicromolar IC50 values .
  • Cytotoxicity Studies : The cytotoxicity of these compounds was evaluated on non-cancerous human cell lines, revealing that many derivatives possess low toxicity profiles, which is crucial for therapeutic development .

相似化合物的比较

Cytotoxic Imidazo[2,1-b]thiazole Acetamides (Cancer Targets)

Key Compounds :

  • 5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) :
    • Activity : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM) .
    • Structural Distinction : A 4-chlorophenyl group on the imidazo[2,1-b]thiazole and a piperazine-linked pyridine on the acetamide side chain.
    • Mechanism : Inhibits VEGFR2 (5.72% inhibition at 20 μM) .
  • 5f (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide) :
    • Activity : Moderate cytotoxicity (72% yield, melting point 215–217°C) with halogenated aryl groups enhancing stability .

Comparison :
The target compound replaces the chlorophenyl and pyridine groups with indole, which may alter solubility and target selectivity. Indole’s planar structure could improve DNA intercalation or kinase binding compared to halogenated analogs.

SIRT1-Activating Imidazo[2,1-b]thiazole Derivatives

Key Compound :

  • SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Activity: Potent SIRT1 agonist with applications in metabolic and age-related diseases . Structural Distinction: A quinoxaline carboxamide group instead of indole. Mechanism: Activates SIRT1 by mimicking NAD⁺-dependent deacetylation .

Comparison: The target compound’s indole moiety may lack the electron-deficient quinoxaline required for SIRT1 activation but could engage in π-π stacking with alternative targets.

Antiviral Imidazo[2,1-b]thiazole Derivatives

Key Compounds :

  • Compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b]thiazol-6-yl)acetamide) :
    • Activity : Inhibits HIV-1 replication (IC₅₀ = 7.5–15.6 μM) by targeting the MA protein .
    • Structural Distinction : A piperidinylsulfonylphenyl group enhances binding to the PI(4,5)P₂ pocket.
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives :
    • Activity : Inhibits parvovirus B19 replication via coumarin-imidazo[2,1-b]thiazole hybrids .

Comparison :
The target compound’s indole group may confer broader antiviral activity by modulating viral entry or replication machinery, though this requires empirical validation.

Kinase-Targeting Imidazo[2,1-b]thiazole Derivatives

Key Compound :

  • 2-Cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide: Target: Dual HER2/CD221 inhibitor with a morpholino-pyrimidine side chain .

Comparison :
The indole substituent in the target compound may reduce kinase selectivity compared to morpholine-containing analogs but improve blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target IC₅₀/Activity Reference ID
Target Compound Imidazo[2,1-b]thiazole-acetamide Indole Not specified Not reported -
5l Imidazo[2,1-b]thiazole-acetamide 4-Chlorophenyl, piperazine-pyridine VEGFR2, MDA-MB-231 1.4 μM (MDA-MB-231)
SRT1720 Imidazo[2,1-b]thiazole-carboxamide Quinoxaline, piperazine SIRT1 Agonist (EC₅₀ ~ 0.1 μM)
Compound 18 (HIV-1 inhibitor) Imidazo[2,1-b]thiazole-acetamide Piperidinylsulfonylphenyl HIV-1 MA protein 7.5–15.6 μM
3-(Imidazo[2,1-b]thiazol-6-yl)-coumarin Coumarin-imidazo[2,1-b]thiazole Coumarin core Parvovirus B19 Inhibitory activity

Key Findings and Implications

Substituent-Driven Activity :

  • Halogenated aryl groups (e.g., 4-chlorophenyl in 5l) enhance cytotoxicity but may reduce solubility .
  • Indole’s aromaticity in the target compound could improve DNA/protein interactions but requires optimization for target specificity.

Therapeutic Versatility :

  • Imidazo[2,1-b]thiazole derivatives show promise across oncology, virology, and enzymology, highlighting the scaffold’s adaptability .

常见问题

Synthesis Optimization

Q: What methodologies are recommended for synthesizing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide, and how can reaction yields be optimized? A: The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates, as demonstrated in analogous imidazothiazole derivatives. Key steps include:

  • Use of Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purification through recrystallization (ethanol).
    Yield optimization requires strict control of stoichiometry, solvent ratios, and catalyst loading. Adjusting substituents on the phenylacetamide moiety may influence reactivity .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A: Multimodal characterization is critical:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
  • 1H/13C NMR resolves aromatic protons (δ 7.2–8.6 ppm) and acetamide linkages (e.g., –NCH₂CO– at δ 5.38–5.48 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
    X-ray crystallography, where feasible, provides definitive bond-length and angle data .

Biological Activity & Mechanisms

Q: What biological pathways or targets are implicated in the activity of this compound? A: Structural analogs (e.g., SRT1720) suggest potential mechanisms:

  • Mitochondrial biogenesis : Activation via SIRT1-dependent deacetylation of PGC-1α, increasing mitochondrial DNA copy number and ATP synthesis .
  • Cytotoxic activity : Imidazothiazole derivatives exhibit IC₅₀ values in cancer cell lines via apoptosis induction, with substituents (e.g., 4-chlorophenyl) enhancing potency .
  • Antiviral potential : Some analogs target conserved viral proteins (e.g., HIV-1 MA), competing with phosphatidylinositol binding .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence the compound’s bioactivity? A: SAR insights from related compounds include:

  • Phenyl ring substituents : Electron-withdrawing groups (e.g., –NO₂) improve cytotoxicity (e.g., IC₅₀ reduction by 30–50% in derivatives) .
  • Indole modifications : Substitutions at the 3-position of indole alter binding affinity to targets like SIRT1 .
  • Linker flexibility : Acetamide vs. thioacetamide linkers impact solubility and membrane permeability .

Target Identification Strategies

Q: What experimental approaches are effective for identifying biological targets? A: Advanced strategies include:

  • Virtual screening : Molecular docking against conserved pockets (e.g., PI(4,5)P₂ binding site in HIV-1 MA) .
  • Competitive binding assays : Displacement studies using fluorescent probes (e.g., PI(4,5)P₂ analogs) .
  • Knockout models : SIRT1-deficient cells to validate mitochondrial bimediation pathways .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported bioactivity data? A: Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., –OCH₃ vs. –Cl) drastically alter potency .
  • Assay conditions : Differences in cell lines (e.g., glioblastoma vs. renal cells) or oxygen levels (normoxic vs. hypoxic) affect outcomes .
  • Pharmacokinetics : Blood-brain barrier penetration in animal models may not translate to in vitro efficacy .
    Cross-validation using orthogonal assays (e.g., Western blot for PGC-1α acetylation ) is recommended.

In Vivo Model Selection

Q: Which preclinical models are suitable for evaluating efficacy and toxicity? A: Prioritize models aligned with mechanistic hypotheses:

  • Neurodegeneration : Rodent models with ER stress induction (e.g., tunicamycin) to assess BBB penetration .
  • Cancer : Xenografts of imidazothiazole-sensitive tumors (e.g., glioblastoma) .
  • Mitochondrial diseases : Transgenic mice with SIRT1/PGC-1α pathway mutations .
    Dose optimization requires PK/PD studies tracking plasma half-life and tissue distribution.

Analytical Challenges in Purity Assessment

Q: How can researchers ensure compound purity for reproducible results? A: Critical steps include:

  • HPLC-MS : Purity >95% with C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : Validate %C, %H, %N within 0.4% of theoretical values .
  • Stability testing : Monitor degradation under light, heat, and humidity via accelerated stability protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。